3-Hydroxybenzylphosphonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

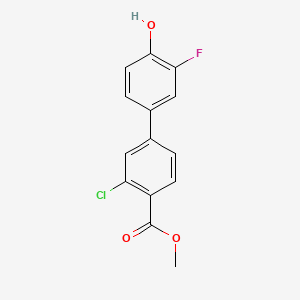

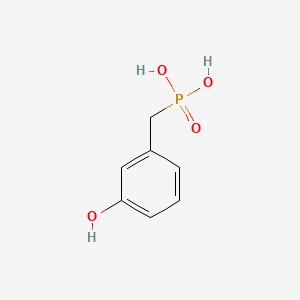

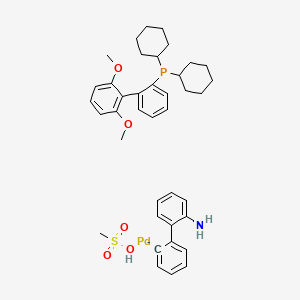

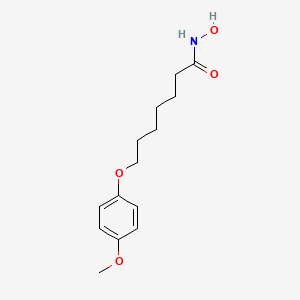

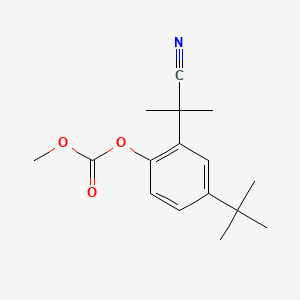

3-Hydroxybenzylphosphonic acid is a chemical compound with the molecular formula C7H9O4P . It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .

Molecular Structure Analysis

The molecular structure of 3-Hydroxybenzylphosphonic acid is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom . The trimorphism of similar compounds like 3-hydroxybenzoic acid has been studied, revealing that they can exist in more than two polymorphs .Chemical Reactions Analysis

While specific chemical reactions involving 3-Hydroxybenzylphosphonic acid are not detailed in the retrieved papers, phosphonic acid functional groups are known for their structural analogy with the phosphate moiety or their coordination or supramolecular properties .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxybenzylphosphonic acid include its molecular weight, density, melting point, boiling point, and structure . These properties can be observed or measured without changing the identity of the substance .Wissenschaftliche Forschungsanwendungen

Mono and dinuclear group 12 phosphonates derived from a sterically encumbered phosphonic acid showed the synthesis of metal phosphonates using 3,5-di-tert-butyl-2-hydroxybenzylphosphonic acid. These compounds have potential applications in the field of coordination chemistry and material science (Howlader, Walawalkar, & Murugavel, 2013).

The study on the acidic hydrolysis of α-hydroxybenzylphosphonates revealed insights into the kinetics and reactivity of differently substituted phosphonates, which is crucial for understanding their chemical behavior and potential applications in various fields (Harsági et al., 2020).

Phosphonic acid, including hydroxybenzylphosphonic acid derivatives, has applications in bioactive properties (drugs, pro-drugs), bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigen (Sevrain et al., 2017).

Hydroxybenzylphosphonic acid derivatives have been synthesized and studied for their aqueous coordination chemistry with various metal ions, indicating potential applications in pharmaceuticals (Hamada & Harris, 2010).

The synthesis of α-fluorobenzylphosphonate esters from α-hydroxybenzylphosphonate esters highlights the potential of these compounds in organic synthesis and pharmaceutical applications (Blackburn & Kent, 1981).

Polyhydroxylated dibenzyl ω-(1H-1,2,3-triazol-1-yl)alkylphosphonates, derived from α-hydroxybenzylphosphonates, showed potential antiviral and cytostatic activities, indicating their relevance in medicinal chemistry (Głowacka et al., 2014).

The cleavage of α-aminobenzylphosphonic acids in basic mediums and the resulting products have implications in chemical synthesis and pharmaceutical applications (Boduszek & Halama, 1998).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3-hydroxyphenyl)methylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O4P/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4,8H,5H2,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQZHOMUJKLUCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxybenzylphosphonic acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B581014.png)

![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)